7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under reflux conditions.
Thionyl Chloride: Used for chlorination under reflux conditions.
Palladium Catalysts: Used in coupling reactions to form biaryl compounds.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-Oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Scientific Research Applications
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Biological Research: Used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-[1,3]dioxolo[4,5-g]quinoline: Lacks the bromine atom but shares similar structural features.
Oxolinic Acid: A quinoline derivative with antibacterial properties, similar in structure but with different substituents.
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative with a carboxaldehyde group.
Uniqueness
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity.
Biological Activity
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multistep reactions that may include regioselective methods to ensure the correct positioning of functional groups. The presence of bromine and chlorine atoms in its structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2 and S phases. This effect is crucial as it prevents cancer cells from proliferating.
- Apoptosis Induction : Research indicates that the compound can trigger apoptosis in cancer cells through mechanisms such as upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- DNA Interaction : The compound exhibits significant interaction with DNA, leading to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis .
Cytotoxicity Studies
A study evaluating various quinoline derivatives demonstrated that this compound displayed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) while showing minimal toxicity towards normal cells .
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 0.83 | High |
K-562 | 0.75 | High |
HeLa | 0.90 | High |
BHK-21 | >100 | - |
Table 1: Cytotoxicity data for this compound against various cell lines.
Other Biological Activities
In addition to its anticancer properties, quinoline derivatives have been reported to possess antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria by inhibiting cell division proteins .
- Antifungal Activity : Preliminary studies indicate potential antifungal effects, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies have documented the therapeutic potential of quinoline derivatives:
- A study on a series of quinoline-based compounds demonstrated that those with halogen substitutions exhibited enhanced activity against resistant strains of bacteria and fungi .
- Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives showed that modifications at specific positions significantly influenced their biological efficacy .
Properties
Molecular Formula |
C10H5BrClNO2 |
---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
InChI Key |
XCHFDZLYAWMRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl |
Origin of Product |
United States |
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